molecular formula C11H11F3O B3148405 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one CAS No. 64436-58-4

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one

Cat. No. B3148405
CAS RN: 64436-58-4
M. Wt: 216.2 g/mol
InChI Key: QEYDVOACNRUMGV-UHFFFAOYSA-N
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Description

“2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one” is a chemical compound with the molecular formula C11H11F3O . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one” consists of 11 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C11H11F3O/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7H,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one” include a molecular weight of 216.2 . More specific properties like boiling point or melting point are not available in the search results.

Scientific Research Applications

Crystal Structure and Computational Studies

  • X-ray structures and computational studies : 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one is studied among other compounds for its molecular structure using X-ray diffraction and computational methods like density functional theory (DFT) and TDDFT method. These studies are crucial for understanding the molecular geometry and electronic properties of such compounds (Nycz et al., 2011).

Synthesis and Cytotoxic Activity

  • Efficient Synthesis and Cytotoxic Activity Evaluation : An efficient method for synthesizing related compounds and evaluating their cytotoxic activity against cancer cell lines has been developed. This includes studies on the influence of substituents on cytotoxicity (Gómez-García et al., 2017).

Synthesis of Furans and Cyclopentenones

  • Reagent for Synthesizing Furans and Cyclopentenones : Research on 2-methyl compounds has been conducted to develop versatile reagents for the synthesis of furans and cyclopentenones, which are important in various chemical processes (Watterson et al., 2003).

Gene Expression Inhibition

  • Inhibitors of NF-kappaB and AP-1 Gene Expression : Studies have been conducted on compounds structurally related to 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This has implications for potential therapeutic applications (Palanki et al., 2000).

Crystal Structures and Hirshfeld Surface Studies

  • Synthesis and Hirshfeld Surface Analysis : The synthesis of chalcone derivatives and their characterization, including Hirshfeld surface analysis, highlights the intricate molecular interactions and structures, which are essential in understanding chemical properties and reactions (Salian et al., 2018).

Pharmacokinetics and Metabolism Study

  • Pharmacokinetics and Metabolism in Rats : Studies on the pharmacokinetics and metabolism of certain analogs in rats provide crucial data for the development of these compounds, especially for their potential therapeutic use (Wu et al., 2006).

Glycine Transporter Inhibitor Identification

  • Identification as Glycine Transporter Inhibitor : Research has identified certain structurally similar compounds as glycine transporter inhibitors, which is significant for neurological and psychiatric applications (Yamamoto et al., 2016).

Preparation of Trifluoromethyl Transfer Agent

  • Trifluoromethyl Transfer Agent Preparation : Research into the preparation of trifluoromethyl transfer agents, which are crucial in various chemical syntheses, demonstrates the compound's importance in organic synthesis (Eisenberger et al., 2012).

Miscibility with Water Study

  • Study on Miscibility with Water : Investigations into the influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water provide insights into physicochemical properties crucial for industrial and pharmaceutical applications (Fioroni et al., 2003).

Synthesis and Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : Synthesis of new derivatives and their evaluation for antimicrobial activities showcase the potential of these compounds in developing new antimicrobial agents (Bhat et al., 2016).

properties

IUPAC Name

2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYDVOACNRUMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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